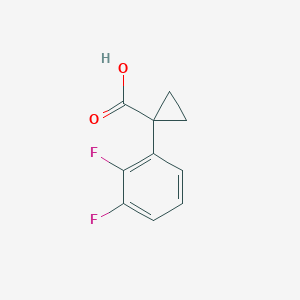

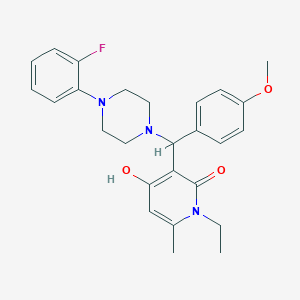

![molecular formula C13H17BBrNO4 B2762049 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid CAS No. 2377608-48-3](/img/structure/B2762049.png)

3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid” is a chemical compound with the CAS Number: 2377608-48-3 . It has a molecular weight of 342 and its IUPAC name is (3-bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BBrNO4/c15-11-7-10(14(17)18)8-12(9-11)16-3-1-13(2-4-16)19-5-6-20-13/h7-9,17-18H,1-6H2 . This indicates the molecular structure of the compound, which includes a boronic acid group attached to a phenyl ring, which is further connected to a spiro[4.5]decane ring system .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.58±0.1 g/cm3 and a predicted boiling point of 552.6±60.0 °C . It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación

Synthesis of Optically Active Compounds

Optically active compounds, including spirocyclic and dioxaspiro derivatives, are synthesized from chiral precursors for applications in pheromone and drug synthesis. A study demonstrates the versatility of a bromoepoxide as a chiral building block for the preparation of optically active dioxaspiro compounds, highlighting the method's efficiency in generating target structures with desired functionality patterns (Hungerbühler et al., 1980).

Catalysis and Organic Transformations

The compound's structural motif is relevant in catalysis and organic transformations, where spirocyclic and dioxaspiro frameworks serve as intermediates in the synthesis of complex molecules. For instance, the synthesis of triazole-containing spiro dilactones involves the conversion of bromomethyl groups to azidomethyl ones, followed by a click reaction to afford multifunctional compounds in almost quantitative yields, showcasing the utility of spirocyclic structures in creating functionally diverse molecules (Ghochikyan et al., 2016).

Materials Science

In materials science, derivatives of dioxaspiro compounds have been explored for their sorption properties, particularly in the removal of carcinogenic azo dyes and aromatic amines from aqueous solutions. A study on a Mannich base derivative of a calix[4]arene incorporating a dioxaspiro moiety demonstrates its effectiveness as a sorbent for azo dyes, with high removal efficiencies under varying pH conditions (Akceylan et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

[3-bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrNO4/c15-11-7-10(14(17)18)8-12(9-11)16-3-1-13(2-4-16)19-5-6-20-13/h7-9,17-18H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWHTOAHTKXGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCC3(CC2)OCCO3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

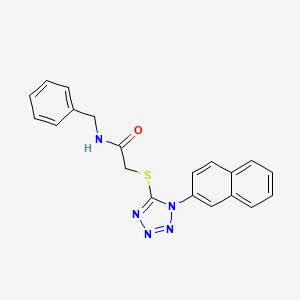

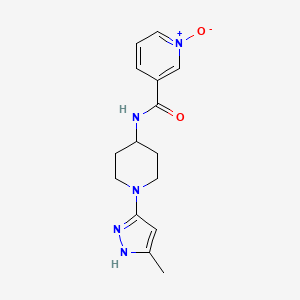

![N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2761968.png)

![7-Fluoro-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2761970.png)

![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)

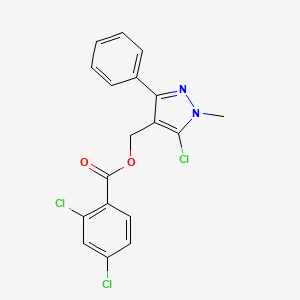

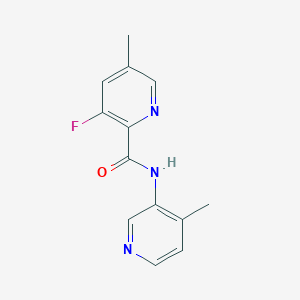

![N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2761978.png)

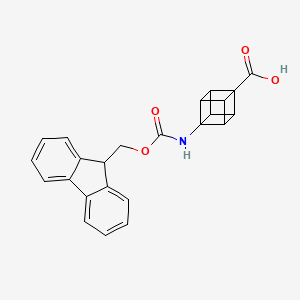

![1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2761984.png)

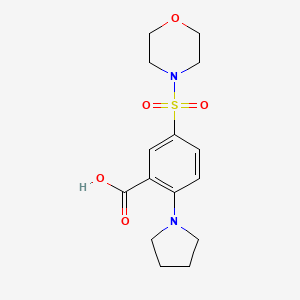

![N-(3-chlorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2761989.png)